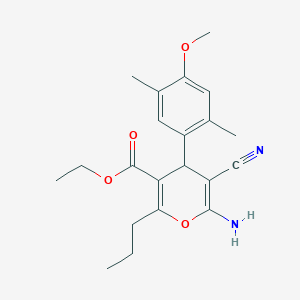
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol, also known as AMT-OH, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications.
Mécanisme D'action
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol acts by binding to a specific site on the GABAA receptor, which enhances the receptor's response to the neurotransmitter GABA. This results in an increase in inhibitory neurotransmission, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and sedative effects. It has also been found to enhance memory consolidation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol in lab experiments is its potency and selectivity for the GABAA receptor. However, one limitation is its short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Additionally, further studies could investigate its effects on memory and cognitive function, as well as its potential for use in combination with other drugs. Finally, research could also explore the synthesis of analogs of this compound with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis method of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol involves the reaction of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-chlorobutane with isobutanol in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product, this compound.
Applications De Recherche Scientifique
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol has been shown to have potential in various research applications, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of GABAA receptors, which are involved in the regulation of neuronal excitability. This makes this compound a potential candidate for the treatment of neurological disorders such as anxiety and epilepsy.
Propriétés
IUPAC Name |
3-[2-hydroxy-1-(2-methylpropoxy)octan-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2S/c1-5-7-8-14(10-15(21)12-22-11-13(3)4)16-18-19-17(23)20(16)9-6-2/h6,13-15,21H,2,5,7-12H2,1,3-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMCAWZUKOBVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(COCC(C)C)O)C1=NNC(=S)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)

![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)
![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)